molecular formula C15H8F5IO3 B12466124 Acid Togni-(4-F-PhOCF2CF2)-reagent

Acid Togni-(4-F-PhOCF2CF2)-reagent

Cat. No.: B12466124
M. Wt: 458.12 g/mol
InChI Key: IAEPEJBOHZZLHE-UHFFFAOYSA-N
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Description

1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a benziodaoxol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrafluoroethyl group: This can be achieved through the reaction of ethylene with fluorine gas under controlled conditions.

    Introduction of the fluorophenoxy group: This step involves the reaction of the tetrafluoroethyl intermediate with 4-fluorophenol in the presence of a suitable catalyst.

    Cyclization to form the benziodaoxol ring: The final step involves the cyclization of the intermediate compound to form the benziodaoxol ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

    Interacting with cellular membranes: Altering membrane properties and affecting cell signaling processes.

    Generating reactive intermediates: Leading to oxidative stress and cellular damage in certain contexts.

Comparison with Similar Compounds

1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one can be compared with other similar compounds, such as:

    1,1,1,2-tetrafluoroethane: Known for its use as a refrigerant and propellant, but lacks the complex benziodaoxol structure.

    1,1,2,2-tetrafluoroethane: Similar in terms of fluorine content but differs in its overall structure and applications.

    4-fluorophenol: Shares the fluorophenoxy group but lacks the tetrafluoroethyl and benziodaoxol components.

The uniqueness of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one lies in its combination of multiple fluorine atoms and the benziodaoxol ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H8F5IO3

Molecular Weight

458.12 g/mol

IUPAC Name

1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1λ3,2-benziodoxol-3-one

InChI

InChI=1S/C15H8F5IO3/c16-9-5-7-10(8-6-9)23-15(19,20)14(17,18)21-12-4-2-1-3-11(12)13(22)24-21/h1-8H

InChI Key

IAEPEJBOHZZLHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(C(OC3=CC=C(C=C3)F)(F)F)(F)F

Origin of Product

United States

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